molecular formula C47H61N5O9S B607007 Dde Biotin-PEG4-DBCO CAS No. 1807512-43-1

Dde Biotin-PEG4-DBCO

Cat. No.: B607007
CAS No.: 1807512-43-1
M. Wt: 872.09
InChI Key: PXKNJQBMPOUJER-WALFPXMSSA-N
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Description

Dde Biotin-PEG4-DBCO is a PEG-based PROTAC linker . It is a cleavable reagent for introducing a biotin moiety to azide-containing biomolecules using copper-free Click Chemistry . The hydrophilic spacer arm improves the solubility of the labeled molecules in aqueous media . The Dde protecting group allows efficient release of captured biotinylated molecules from streptavidin under mild conditions with hydrazine .


Synthesis Analysis

This compound is useful for introducing a biotin moiety to alkyne-containing biomolecules using Click Chemistry . The hydrophilic spacer arm improves the solubility of the labeled molecules in aqueous media .


Molecular Structure Analysis

The molecular weight of this compound is 872.08 g/mol . The molecular formula is C47H61N5O9S . It contains a total of 128 bonds, including 67 non-H bonds, 19 multiple bonds, 24 rotatable bonds, 6 double bonds, 1 triple bond, and 12 aromatic bonds .


Chemical Reactions Analysis

This compound is a click chemistry reagent. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .


Physical and Chemical Properties Analysis

The exact mass of this compound is 871.42 . The elemental analysis shows that it contains C (64.73%), H (7.05%), N (8.03%), O (16.51%), and S (3.68%) .

Scientific Research Applications

1. Radiopharmaceutical Development

Dde Biotin-PEG4-DBCO has been utilized in the development of new chelators for copper-based radiopharmaceuticals. The chelator DBCO-PEG4-CB-TE1K1P, related to this compound, was synthesized for protein conjugation and demonstrated high efficacy in radiolabelling and serum stability, which is crucial for medical imaging and targeted radiotherapy (Zeng et al., 2014).

2. Enzyme Immobilization for Biosensors

This compound has been applied in the creation of biosensors. For instance, a study used DBCO-PEG-modified poly(ethyleneglycol) for the polymerization of streptavidin-based hydrogels, which were successful in immobilizing enzymes for glucose detection. This application demonstrates its potential in developing sensitive and stable biosensors (Matsumoto et al., 2018).

3. Protein Enrichment and Capture

In protein research, trifunctional biotin reagents with Dde linkers, like this compound, have shown efficiency in protein capture and release. The Dde linker enables mild conditions for releasing protein targets, which is significant for proteomics and molecular biology studies (Yang & Verhelst, 2013).

4. Drug Delivery Systems

This compound has been explored in the context of drug delivery systems. For instance, surface-functionalized nanoparticles using components like biotin and PEG have been studied for their potential in targeted anticancer therapy, showcasing the versatility of this compound in creating effective drug delivery vehicles (Lázaro et al., 2018).

5. Diagnostic Applications

The compound has been used to create biotin-PEG-linked gold nanoparticle probes for the simultaneous detection of nucleic acids and proteins, demonstrating its utility in developing advanced diagnostic tools (Scott et al., 2017).

6. Tissue Engineering

In tissue engineering, HA-PEG4-DBCO, closely related to this compound, was synthesized for creating in situ cross-linkable hyaluronic acid hydrogels. These hydrogels supported cell survival and cartilage regeneration, suggesting potential applications in regenerative medicine (Han et al., 2018).

Mechanism of Action

Target of Action

Dde Biotin-PEG4-DBCO is a PEG-based linker for PROTACs . It joins two essential ligands, crucial for forming PROTAC molecules . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .

Mode of Action

This compound contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This interaction enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Biochemical Pathways

The compound operates within the intracellular ubiquitin-proteasome system . PROTACs, which this compound helps form, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . By exploiting this system, PROTACs selectively degrade target proteins .

Pharmacokinetics

The hydrophilic spacer arm of this compound improves the solubility of the labeled molecules in aqueous media . This property impacts the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhancing its bioavailability.

Result of Action

The result of the action of this compound is the selective degradation of target proteins . This is achieved through the formation of PROTAC molecules, which exploit the ubiquitin-proteasome system within cells .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound is most efficient when first dissolved in a water miscible organic solvent and then diluted in aqueous reaction buffer when needed . The compound is also reactive with azide moiety via copper-free Click Chemistry

Biochemical Analysis

Biochemical Properties

Dde Biotin-PEG4-DBCO plays a significant role in biochemical reactions. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This property allows it to interact with various enzymes, proteins, and other biomolecules that contain Azide groups .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in the synthesis of PROTACs . PROTACs are molecules that can induce the degradation of specific proteins within cells . Therefore, this compound can influence cell function by contributing to the degradation of target proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its DBCO group, which can undergo SPAAC with Azide-containing molecules . This reaction allows this compound to bind to these molecules and form a stable triazole . This mechanism is crucial for the synthesis of PROTACs .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely dependent on the stability of the compound. While specific long-term effects on cellular function observed in in vitro or in vivo studies are not mentioned in the available literature, it is known that this compound is stable enough for a few weeks during ordinary shipping and time spent in Customs .

Metabolic Pathways

The metabolic pathways involving this compound are not explicitly described in the available literature. Given its role in the synthesis of PROTACs, it is likely involved in pathways related to protein degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly described in the available literature. Its ability to undergo SPAAC with Azide-containing molecules suggests that it may interact with various transporters or binding proteins that contain Azide groups .

Subcellular Localization

The subcellular localization of this compound is not explicitly described in the available literature. Given its role in the synthesis of PROTACs, it is likely to be found wherever its target proteins are located within the cell .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]imino-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H61N5O9S/c1-47(2)29-39(53)44(40(54)30-47)36(48-19-17-43(56)52-31-35-11-4-3-9-33(35)15-16-34-10-5-6-12-38(34)52)18-21-58-23-25-60-27-28-61-26-24-59-22-20-49-42(55)14-8-7-13-41-45-37(32-62-41)50-46(57)51-45/h3-6,9-12,37,41,45,53H,7-8,13-14,17-32H2,1-2H3,(H,49,55)(H2,50,51,57)/t37-,41-,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDLFOMKROBSCE-WALFPXMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CCOCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=C(C(=O)C1)C(=NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H61N5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

872.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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